Cas no 2034320-31-3 (5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide)

5-Chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a structurally complex benzamide derivative featuring a fused cinnoline core. Its unique molecular architecture, incorporating both chloro and fluoro substituents on the aromatic ring, enhances its potential as a bioactive intermediate in pharmaceutical research. The hexahydrocinnolinone scaffold provides a rigid framework that may improve binding affinity in target interactions. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. Its synthetic versatility allows for further functionalization, making it a useful building block in drug discovery and lead optimization studies.
5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide structure
2034320-31-3 structure
Product Name:5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
CAS No:2034320-31-3
MF:C16H15ClFN3O2
MW:335.760606050491
CID:5348682
Update Time:2025-05-21

5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
    • 5-chloro-2-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide
    • Inchi: 1S/C16H15ClFN3O2/c1-21-15(22)7-9-6-11(3-5-14(9)20-21)19-16(23)12-8-10(17)2-4-13(12)18/h2,4,7-8,11H,3,5-6H2,1H3,(H,19,23)
    • InChI Key: DMQFNBJDISOZKN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)C(NC1CC2=CC(N(C)N=C2CC1)=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 578
  • XLogP3: 1.9
  • Topological Polar Surface Area: 61.8

5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide Pricemore >>

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Additional information on 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Introduction to 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide and Its Significance in Modern Chemical Biology

The compound with the CAS no. 2034320-31-3, identified as 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule has garnered attention in recent years due to its unique structural features and promising biological activities. The presence of a chloro group at the 5-position and a fluoro substituent at the 2-position of the benzamide core introduces specific electronic and steric properties that can modulate its interactions with biological targets. Furthermore, the incorporation of a hexahydrocinnolinyl moiety into the structure suggests potential for enhanced binding affinity and selectivity in drug design.

In the realm of chemical biology, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The benzamide functional group is well-documented for its role in various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. The modification of this core structure with heterocyclic rings such as hexahydrocinnoline opens up new avenues for exploring its pharmacological potential. This particular compound exemplifies how structural diversity can be leveraged to discover molecules with tailored properties.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design compounds like 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide with greater confidence. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in identifying promising candidates for further experimental validation. The combination of experimental data with computational insights provides a robust framework for optimizing lead compounds. For instance, the predicted binding affinities and interaction profiles of this molecule suggest its potential as an inhibitor of certain enzymes implicated in inflammatory pathways.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps include the formation of the benzamide bond, introduction of the chloro and fluoro substituents at specific positions, and the construction of the hexahydrocinnolinyl ring system. Each synthetic transformation must be carefully controlled to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have made it possible to produce such complex molecules more efficiently while minimizing environmental impact.

One of the most compelling aspects of 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is its potential application in treating inflammatory diseases. Inflammatory processes are central to numerous pathological conditions, including autoimmune disorders and chronic infections. The benzamide moiety is known to exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. The unique structural features of this compound may enhance its ability to interact with target proteins involved in inflammation regulation.

Preclinical studies have begun to explore the pharmacological profile of this molecule. Initial results indicate that it exhibits significant inhibitory activity against enzymes such as COX-2 (cyclooxygenase 2) and LOX (lipoxygenase), which are critical mediators of inflammation. Additionally, its interaction with other inflammatory targets has been investigated using biochemical assays. These findings support further development efforts aimed at translating this compound into a clinical candidate.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide, the fluoro substituent at position 2 likely contributes to improved solubility and bioavailability compared to its unsubstituted counterpart. This optimization is essential for ensuring effective drug delivery to target tissues.

Future directions for research on this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential. Additionally, investigating its pharmacokinetic properties will be crucial for determining appropriate dosing regimens and formulation strategies.

The development of novel therapeutic agents remains a cornerstone of modern medicine. Compounds like 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-y1)benzamide exemplify how innovative chemical design can lead to breakthroughs in treating complex diseases. By leveraging advances in synthetic chemistry and computational biology, researchers continue to push the boundaries of what is possible in drug discovery.

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